molecular formula C24H20FNO3 B11060083 1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11060083
M. Wt: 389.4 g/mol
InChI Key: UOVWHHITBYOMND-UHFFFAOYSA-N
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Description

This compound, with the systematic name 1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one , belongs to the class of indole derivatives. Its chemical formula is C₁₆H₁₅FN₄S

Preparation Methods

Synthetic Routes::

    Fluorobenzyl Isocyanate Route:

    Fluorobenzyl Alcohol Route:

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group may yield a secondary alcohol.

    Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Condensation: Acidic or basic conditions, often involving dehydration.

Major Products::
  • Oxidation: Ketone or aldehyde derivatives.
  • Reduction: Secondary alcohol.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related indole derivatives:

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20FNO3/c1-16-10-12-17(13-11-16)22(27)14-24(29)19-7-3-5-9-21(19)26(23(24)28)15-18-6-2-4-8-20(18)25/h2-13,29H,14-15H2,1H3

InChI Key

UOVWHHITBYOMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)O

Origin of Product

United States

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